
M-Nifedipine
Overview
Description
M-Nifedipine (4-(meta-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) is a 1,4-dihydropyridine (1,4-DHP) calcium channel blocker (CCB) structurally related to nifedipine. It was developed by Nanjing Medical University as a research compound for cardiovascular applications . Its mechanism involves inhibiting L-type calcium channels, reducing intracellular calcium influx, and thereby dilating vascular smooth muscle. Key therapeutic effects include antihypertensive action, prevention of cardiac hypertrophy, and improvement of coronary blood flow . Preclinical studies highlight its efficacy in lowering blood pressure and enhancing hemodynamics in renovascular hypertensive rats, with notable improvements in diastolic function compared to nifedipine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-Nifedipine typically involves the Hantzsch reaction, which is a multi-component reaction between an aldehyde, a β-keto ester, and ammonia or an amine . The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent.
Industrial Production Methods: In industrial settings, this compound is produced using a similar Hantzsch reaction but on a larger scale. The process involves careful control of temperature and pH to ensure high yield and purity. The product is then purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced to its corresponding dihydropyridine derivative under specific conditions.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions:
Oxidation: UV light and alkaline solutions.
Reduction: Hydrogen gas and a suitable catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Substituted esters or amides.
Scientific Research Applications
FDA-Approved Indications
M-Nifedipine is primarily indicated for:
- Chronic Stable Angina : It reduces the frequency of angina attacks and increases exercise tolerance .
- Hypertension : It can be used alone or in combination with other antihypertensive medications .
Off-Label Uses
This compound has several off-label applications, which include:
- Raynaud's Phenomenon : Used to alleviate symptoms associated with this condition.
- Severe Hypertension During Pregnancy : Effective in managing acute hypertension in pregnant patients .
- Pulmonary Arterial Hypertension : Utilized as a second-line treatment option.
- Achalasia : Aids in reducing esophageal sphincter pressure .
Case Studies and Clinical Trials
-
Efficacy in Hypertensive Patients :
A study involving 430 patients demonstrated that this compound controlled-release formulations significantly reduced both diastolic and systolic blood pressure compared to traditional dosing regimens. The results indicated a mean reduction in diastolic blood pressure of -7.7 mm Hg and systolic blood pressure of -11.1 mm Hg after 8 weeks of treatment . -
Isolated Limb Perfusion Studies :
Research on isolated limb perfusion showed that this compound increased perfusion rates by 100% and red blood cell flux by 60% in experimental tumors. This suggests potential applications in enhancing drug delivery to tumor sites . -
Adverse Effects :
A case report highlighted an instance of acute generalized exanthematous pustulosis induced by this compound in a patient with acute glomerulonephritis, underscoring the importance of monitoring for adverse reactions .
Comparative Analysis of Efficacy
Mechanism of Action
m-Nifedipine exerts its effects by blocking L-type calcium channels in vascular smooth muscle and myocardial cells . This blockage prevents the entry of calcium ions during depolarization, reducing peripheral arterial vascular resistance and dilating coronary arteries . These actions lead to a decrease in blood pressure and an increase in oxygen supply to the heart, alleviating angina .
Comparison with Similar Compounds
M-Nifedipine vs. Nifedipine
Pharmacokinetics :
- This compound : In rabbits, it follows a two-compartment model with a half-life (T1/2β) of 230 minutes, volume of distribution (Vc) of 6.3 L/kg, and clearance (Cl) of 0.021 L/kg/min .
Pharmacodynamics :
- Hemodynamic Effects : Both drugs reduce blood pressure in hypertensive rats, but this compound demonstrates superior improvement in diastolic function, evidenced by lower left ventricular end-diastolic pressure (LVEDP) and T-wave amplitude .
- Cardiac Hypertrophy : In isoprenaline-induced models, this compound and nifedipine similarly prevent myocardial hypertrophy, but this compound enhances coronary flow and reduces myocardial oxygen consumption more effectively .
Key Difference : this compound’s structural modification (meta-nitro group) may confer enhanced tissue selectivity and metabolic stability, though human clinical data are lacking .
This compound vs. Its Derivatives
Six novel this compound derivatives (compounds 3–6) were synthesized by replacing the ester moiety with a 5-phenylcarbamoyl amide group. Pharmacological evaluations revealed:
- Potency : Compounds 3–6 showed calcium channel blocking activity (pEC50 range: 4.37–6.46) comparable to this compound (pEC50: 6.48) and verapamil (pEC50: 6.97) .
- Metabolic Stability : Derivatives 3–6 are predicted to exhibit longer durations of action due to reduced susceptibility to esterase-mediated degradation, addressing a limitation of parent 1,4-DHPs like nifedipine .
This compound vs. Other Calcium Channel Blockers
Verapamil :
- A phenylalkylamine CCB with higher calcium-blocking potency (pEC50: 6.97 vs. This compound’s 6.48) but distinct pharmacokinetics (longer half-life in humans) .
- Unlike this compound, verapamil significantly affects cardiac conduction, limiting its use in patients with bradycardia or heart failure .
Amlodipine :
- A clinically approved 1,4-DHP with a prolonged half-life (~30–50 hours) due to slow absorption and metabolism. This compound’s derivatives aim to mimic this trait but require further validation .
Research Implications
Its derivatives offer avenues for developing longer-acting CCBs with improved metabolic profiles. However, clinical trials are needed to validate these findings in humans .
Biological Activity
M-Nifedipine is a dihydropyridine calcium channel blocker primarily used in the management of hypertension and angina. Its biological activity encompasses a range of cardiovascular effects, neuroprotective properties, and potential applications in obstetrics. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound exerts its pharmacological effects primarily by blocking L-type calcium channels in vascular smooth muscle and cardiac tissue. This leads to:
- Vasodilation : Reduction in peripheral vascular resistance.
- Decreased myocardial oxygen demand : Beneficial for angina patients.
- Neuroprotective effects : Shown to reduce ischemic damage in cerebral tissues.
Blood Pressure Regulation
This compound has been extensively studied for its efficacy in lowering blood pressure. A meta-analysis involving multiple studies highlighted its effectiveness compared to other antihypertensive agents:
Study Type | Nifedipine Dosage | Reduction in SBP (mmHg) | Reduction in DBP (mmHg) |
---|---|---|---|
Randomized Trials | 30 mg daily | 15.9 | 10 |
Comparative Study | 90 mg daily | 18.5 | 11.2 |
These results indicate that this compound significantly lowers both systolic and diastolic blood pressure compared to placebo and other treatments such as propranolol .
Neuroprotective Properties
Recent studies have shown that this compound can reduce ischemic lesions in animal models. For instance, research demonstrated that administering this compound even after the onset of ischemia led to a significant reduction in brain damage:
- Ischemic Lesion Volume : Reduced by approximately 30% in treated rats compared to controls.
- Mitochondrial Function : Enhanced antioxidant enzyme activities were observed, indicating improved mitochondrial function post-treatment .
Use in Preterm Labor
This compound is also utilized as a tocolytic agent in obstetrics. A systematic review analyzed its efficacy across 26 trials involving over 2,000 women:
Outcome Measure | Relative Risk (RR) | Confidence Interval (CI) |
---|---|---|
Delivery within 7 days | 0.82 | 0.70–0.97 |
Delivery before 34 weeks | 0.77 | 0.66–0.91 |
Respiratory distress syndrome | 0.63 | 0.46–0.86 |
Admission to neonatal intensive care | 0.76 | 0.62–0.93 |
The findings support the use of this compound to delay preterm labor and reduce associated neonatal complications .
Atrial Fibrillation Induction
A case report highlighted an instance where a patient developed atrial fibrillation following this compound administration for preterm labor management. The patient experienced significant palpitations and chest pain shortly after starting the medication, leading to a temporary discontinuation and successful conversion back to sinus rhythm with appropriate management .
Side Effects and Considerations
While this compound is generally well-tolerated, it can cause side effects such as:
- Tachycardia : A common response due to reflex sympathetic activation.
- Hypotension : Especially with initial dosing.
- Gingival Hyperplasia : Notably with chronic use.
Patients are advised to monitor for dizziness or faintness after initiating treatment, particularly with immediate-release formulations .
Q & A
Basic Research Questions
Q. How should preclinical experiments for M-Nifedipine’s pharmacokinetic profiling be designed to ensure reproducibility?
- Methodological Answer: Preclinical pharmacokinetic studies should employ validated animal models (e.g., rodents or canines) with controlled dosing regimens (oral, intravenous) to assess absorption, distribution, metabolism, and excretion (ADME). Blood and tissue sampling intervals must align with the compound’s half-life. Analytical techniques like high-performance liquid chromatography (HPLC) or mass spectrometry (MS) are critical for quantifying plasma concentrations. Ensure compliance with NIH guidelines for experimental reporting, including detailed descriptions of animal handling, sample preparation, and statistical power calculations to validate sample sizes .
Q. What standardized protocols are recommended for assessing this compound purity in experimental settings?
- Methodological Answer: Purity validation requires a combination of chromatographic (e.g., HPLC with UV detection, gas chromatography) and spectroscopic methods (e.g., nuclear magnetic resonance [NMR], infrared spectroscopy). For novel derivatives, elemental analysis and mass spectrometry are essential to confirm molecular composition. Cross-reference results with established pharmacopeial standards (e.g., USP/EP monographs) and report percentage purity with confidence intervals. Detailed protocols must be included in the "Experimental" section of manuscripts to enable replication .
Q. What ethical frameworks are essential when designing human clinical trials for this compound?
- Methodological Answer: Ethical design mandates Institutional Review Board (IRB) approval, informed consent documentation, and adherence to Declaration of Helsinki principles. Participant selection criteria must explicitly define inclusion/exclusion parameters (e.g., age, comorbidities, concurrent medications) to minimize bias. For trials involving vulnerable populations (e.g., pregnant individuals), justify risks/benefits using preclinical toxicity data. Include a Data Safety Monitoring Board (DSMB) for interim analyses to ensure participant welfare .
Advanced Research Questions
Q. How can contradictions between in vitro and in vivo efficacy data for this compound be systematically resolved?
- Methodological Answer: Discrepancies often arise from differences in bioavailability, metabolic activation, or tissue-specific effects. Address these by:
- Conducting parallel in vitro (e.g., cell-based assays) and in vivo (e.g., pharmacokinetic/pharmacodynamic [PK/PD] modeling) experiments under matched conditions.
- Incorporating physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution and metabolite activity.
- Evaluating cytochrome P450 interactions or plasma protein binding differences using in silico tools (e.g., molecular docking) .
Q. What advanced statistical methods are suitable for analyzing dose-response relationships in this compound studies?
- Methodological Answer: Nonlinear regression models (e.g., Hill equation, Emax models) are optimal for characterizing sigmoidal dose-response curves. For multifactorial designs, mixed-effects models or repeated-measures ANOVA can account for inter-subject variability. Apply multiplicity corrections (e.g., Bonferroni, Holm-Bonferroni) to mitigate Type I errors in post hoc comparisons. Software tools like GraphPad Prism or R packages (e.g.,
drc
,nlme
) enable robust analysis .
Q. How can computational models be integrated with experimental data to elucidate this compound’s mechanism of action?
- Methodological Answer: Combine molecular dynamics (MD) simulations with experimental binding assays (e.g., surface plasmon resonance) to validate interactions with calcium channels. Use quantitative structure-activity relationship (QSAR) models to predict structural modifications for enhanced efficacy. Cross-validate predictions with in vivo electrophysiological recordings or patch-clamp studies. Report convergence metrics (e.g., RMSD values in simulations) to quantify model reliability .
Q. Data Presentation and Reproducibility
Q. What are best practices for presenting conflicting toxicity data in this compound research manuscripts?
- Methodological Answer: Use tables to juxtapose contradictory findings (e.g., LD50 values across species, conflicting histopathology reports) and annotate methodological variables (e.g., dosing duration, solvent carriers). Apply sensitivity analyses to identify confounding factors (e.g., genetic strain differences in animal models). In the discussion, propose hypotheses (e.g., species-specific metabolism) and recommend follow-up studies (e.g., toxicogenomic profiling) .
Q. How should researchers document experimental protocols to ensure reproducibility in this compound synthesis?
- Methodological Answer: Provide step-by-step synthetic procedures, including reagent purity, reaction conditions (temperature, pH, solvent ratios), and purification methods (e.g., column chromatography gradients). Report yields as mean ± standard deviation across triplicate runs. For novel intermediates, include spectral data (NMR, HRMS) in supplementary materials. Reference established protocols (e.g., USP guidelines) where applicable .
Q. Ethical and Regulatory Compliance
Q. What strategies mitigate bias in randomized controlled trials (RCTs) evaluating this compound?
- Methodological Answer: Implement double-blinding, allocation concealment, and block randomization to minimize selection and performance bias. Use intention-to-treat (ITT) analysis to handle missing data. Pre-register trial protocols on platforms like ClinicalTrials.gov to enhance transparency. Disclose funding sources and conflicts of interest in the manuscript’s "Acknowledgments" section .
Q. How can researchers address variability in this compound’s therapeutic outcomes across demographic subgroups?
- Methodological Answer: Stratify post hoc analyses by age, sex, or genetic polymorphisms (e.g., CYP3A4/5 variants) using multivariate regression. Collaborate with pharmacogenomic databases (e.g., PharmGKB) to identify biomarkers predictive of response. For exploratory findings, validate in independent cohorts and adjust for multiple testing .
Properties
IUPAC Name |
dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-6-5-7-12(8-11)19(22)23/h5-8,15,18H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTRZKAKODSRLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40944479 | |
Record name | Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40944479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21881-77-6 | |
Record name | m-Nifedipine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21881-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Nifedipine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021881776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40944479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.556 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYL 2,6-DIMETHYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8WQO7VQ30 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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